molecular formula C21H18N2O7 B2406470 Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate CAS No. 1359508-51-2

Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate

Cat. No.: B2406470
CAS No.: 1359508-51-2
M. Wt: 410.382
InChI Key: LMJBKTOFUJJHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H18N2O7 and its molecular weight is 410.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the benzo[d][1,3]dioxol-5-yl group, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis, which is a critical process in tumor growth and metastasis.

Mode of Action

Based on the structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it can be hypothesized that it may interact with its targets (like vegfr1) and inhibit their function . This inhibition could lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells.

Biochemical Pathways

Given the potential inhibition of vegfr1, it can be inferred that the vegf signaling pathway, which plays a crucial role in angiogenesis, might be affected . Inhibition of this pathway could lead to reduced blood vessel formation in tumors, limiting their growth and spread.

Result of Action

Based on the potential inhibition of vegfr1, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-26-13-4-5-15-14(8-13)18(9-16(23-15)21(25)27-2)28-10-20(24)22-12-3-6-17-19(7-12)30-11-29-17/h3-9H,10-11H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBKTOFUJJHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.